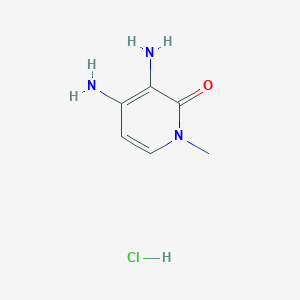![molecular formula C9H17N3O5 B13126411 (2S)-2-amino-5-[[(3S)-3-amino-3-carboxypropanoyl]amino]pentanoic acid](/img/structure/B13126411.png)
(2S)-2-amino-5-[[(3S)-3-amino-3-carboxypropanoyl]amino]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-5-[[(3S)-3-amino-3-carboxypropanoyl]amino]pentanoic acid is a dipeptide composed of two amino acids: lysine and aspartic acid. This compound is of significant interest in the fields of biochemistry and molecular biology due to its role in protein synthesis and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-5-[[(3S)-3-amino-3-carboxypropanoyl]amino]pentanoic acid typically involves the coupling of lysine and aspartic acid. This can be achieved through various peptide synthesis methods, including solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The reaction conditions often involve the use of coupling reagents such as carbodiimides (e.g., DCC or EDC) and protecting groups to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process includes multiple steps of deprotection and coupling, followed by purification methods such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-5-[[(3S)-3-amino-3-carboxypropanoyl]amino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: The carboxyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming amides or esters.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Carbodiimides (e.g., DCC, EDC) for amide bond formation, often in the presence of catalysts like N-hydroxysuccinimide (NHS).
Major Products
Oxidation: Oximes, nitroso derivatives.
Reduction: Alcohols.
Substitution: Amides, esters.
Scientific Research Applications
(2S)-2-amino-5-[[(3S)-3-amino-3-carboxypropanoyl]amino]pentanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound in studying peptide bond formation.
Biology: Plays a role in protein synthesis and can be used to study enzyme-substrate interactions.
Medicine: Potential therapeutic applications in drug design and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques like HPLC.
Mechanism of Action
The mechanism of action of (2S)-2-amino-5-[[(3S)-3-amino-3-carboxypropanoyl]amino]pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymes involved in peptide bond formation, influencing various biochemical pathways. Its molecular structure allows it to participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-5-[[(3S)-3-amino-3-carboxypropanoyl]amino]butanoic acid: Similar structure but with a shorter carbon chain.
(2S)-2-amino-5-[[(3S)-3-amino-3-carboxypropanoyl]amino]hexanoic acid: Similar structure but with a longer carbon chain.
Uniqueness
(2S)-2-amino-5-[[(3S)-3-amino-3-carboxypropanoyl]amino]pentanoic acid is unique due to its specific combination of lysine and aspartic acid, which imparts distinct chemical and biological properties. Its ability to form stable peptide bonds and participate in various biochemical reactions makes it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C9H17N3O5 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(3S)-3-amino-3-carboxypropanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C9H17N3O5/c10-5(8(14)15)2-1-3-12-7(13)4-6(11)9(16)17/h5-6H,1-4,10-11H2,(H,12,13)(H,14,15)(H,16,17)/t5-,6-/m0/s1 |
InChI Key |
BUNXTVRSILMUMS-WDSKDSINSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CNC(=O)C[C@@H](C(=O)O)N |
Canonical SMILES |
C(CC(C(=O)O)N)CNC(=O)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-([1,1'-Biphenyl]-2-yl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thio)acetamide](/img/structure/B13126334.png)
![2-Chloro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one](/img/structure/B13126341.png)







![6-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)amino]hexanoic acid](/img/structure/B13126399.png)




